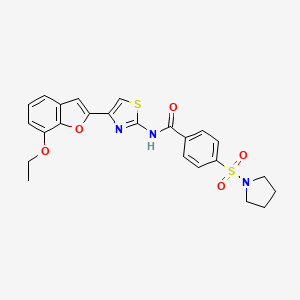

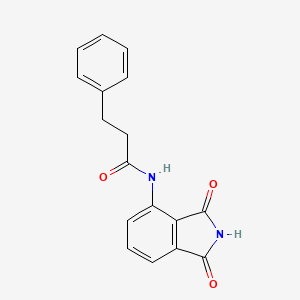

N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide” is a chemical compound that has been used in scientific research . It is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

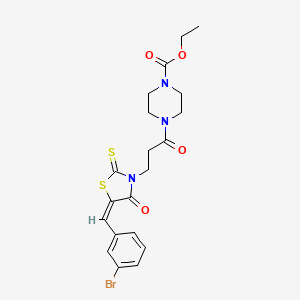

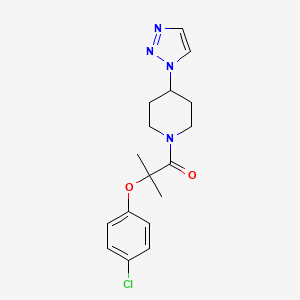

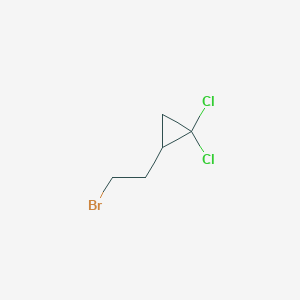

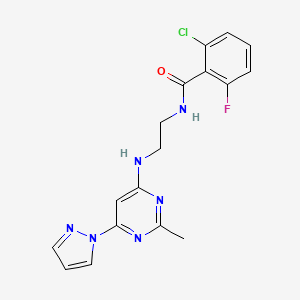

The synthesis of this compound derivatives is achieved by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Molecular Structure Analysis

The molecular structure of this compound derivatives is confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are eco-friendly and involve simple work-up with high yields .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen

Antiepileptic Activity

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives demonstrated significant antiepileptic activity in mice. These compounds, synthesized using microwave radiation, showed varying levels of seizure latency times, with some compounds exhibiting latency times comparable to or greater than that of the control drug, thalidomide. Molecular docking studies revealed strong interactions with the GABA_A receptor, suggesting a potential mechanism for their antiepileptic effects (Asadollahi et al., 2019).

Radiopharmaceutical Applications

In the field of positron emission tomography (PET) imaging, a derivative of N-(1,3-dioxoisoindolin-2-yl) demonstrated improved binding affinity for the metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. This compound, labeled with fluorine-18, presents a promising tool for imaging studies and further development in radiopharmaceutical research (Kil et al., 2014).

HIV Integrase Inhibition

A study focusing on novel 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues found significant inhibition of HIV-1 integrase strand transfer in vitro. These findings highlight the potential of these derivatives in HIV treatment, offering new avenues for the development of antiviral therapies (Wadhwa et al., 2019).

Antimicrobial Activity

Derivatives containing the (dioxoisoindolin-2-yl)phenylacetic acid moiety were synthesized and exhibited promising antimicrobial activities. This research underscores the utility of such derivatives in developing new antimicrobial agents (Bedair et al., 2006).

Polymer Science

In materials science, optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines were synthesized, showcasing their potential in creating novel materials with specific optical and thermal properties (Faghihi et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide is the pro-inflammatory cytokine, tumor necrosis factor (TNF) . TNF is a main regulator of the inflammatory cascade controlling several pathways, the important ones are anti-angiogenic, anti-inflammatory, and immuno-modulatory .

Mode of Action

This compound interacts with TNF, resulting in the inhibition of its activity . This interaction leads to changes in the inflammatory cascade, affecting the anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .

Biochemical Pathways

The compound affects the TNF-regulated inflammatory cascade. This cascade controls several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways . The inhibition of TNF by this compound leads to downstream effects on these pathways, potentially reducing inflammation and modulating immune responses .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TNF activity, leading to potential reductions in inflammation and modulation of immune responses . In vitro studies have shown that the compound can inhibit TNF activity by 78% at a concentration of 10 μM .

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-14(10-9-11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAWFRDQXCDBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)

![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)

![2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2967712.png)

![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)